

Technical Guide: CP 141938 Synthesis Pathway and Impurity Profiling

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727

[Get Quote](#)

Introduction & Chemical Identity

CP 141938 is a highly potent, non-peptide antagonist of the Neurokinin-1 (NK1) receptor. Chemically identified as (2S,3S)-3-[(2-methoxy-5-(N-methylmethanesulfonamido)benzyl)amino]-2-phenylpiperidine, it belongs to the Pfizer series of quinuclidine and piperidine-based NK1 antagonists (analogous to CP-99,994 and CP-122,721).

Beyond its pharmacodynamic profile, **CP 141938** is widely utilized in drug metabolism and pharmacokinetics (DMPK) as a model P-glycoprotein (P-gp) substrate. Its high affinity for the P-gp efflux transporter makes it a critical tool for assessing blood-brain barrier (BBB) penetration and validating in vitro efflux assays.

Chemical Structure Data

Property	Detail
IUPAC Name	-[3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]-4-methoxyphenyl]- -methylmethanesulfonamide
Molecular Formula	
Molecular Weight	403.54 g/mol
CAS Number	182822-62-4
Core Scaffold	cis-2-phenyl-3-aminopiperidine (2S,3S)
Key Pharmacophore	2-methoxybenzyl group (critical for hydrophobic cleft binding in NK1)

Retrosynthetic Analysis

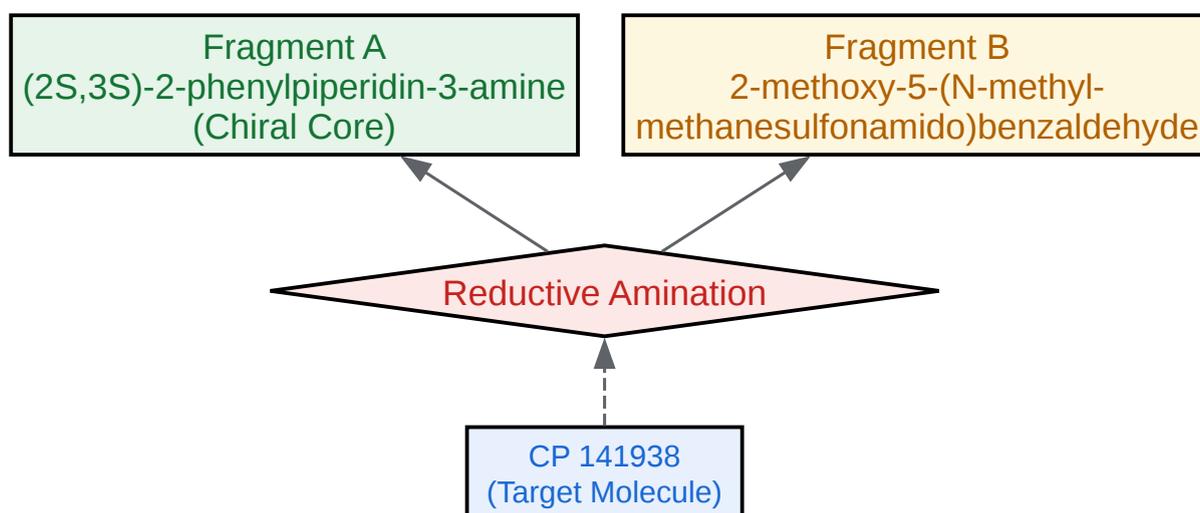
The synthesis of **CP 141938** is convergent, relying on the coupling of two complex fragments: the chiral piperidine core and the functionalized benzaldehyde side chain.

- Disconnection: The secondary amine bond is the strategic disconnection point, suggesting a reductive amination between a chiral amine and an aldehyde.
- Fragment A (Nucleophile):

-2-phenylpiperidin-3-amine. This core is shared with other Pfizer NK1 antagonists (e.g., CP-99,994) and requires strict stereochemical control (cis-2,3-substitution).
- Fragment B (Electrophile): 2-methoxy-5-(

-methylmethanesulfonamido)benzaldehyde. This fragment carries the specific sulfonamide tail that differentiates **CP 141938**.

Pathway Visualization



[Click to download full resolution via product page](#)

Figure 1: Retrosynthetic disconnection of **CP 141938** into the chiral amine core and aldehyde sidechain.

Detailed Synthesis Pathway[1]

Phase 1: Synthesis of the Chiral Core (Fragment A)

The synthesis of the

-2-phenylpiperidin-3-amine core is the most technically demanding step due to the requirement for high enantiomeric purity.

- Cyclization: Reaction of 4-chlorobutyl chloride with ammonium hydroxide and benzaldehyde (or via pyridine reduction) to form the racemic 2-phenyl-3-aminopyridine intermediate.
- Reduction: Catalytic hydrogenation (PtO₂ or Rh/C) of the pyridine ring. This step predominantly yields the cis-racemate (2,3-cis).
- Resolution: Classical resolution using

-L-Tartaric acid or

-Mandelic acid. The

-enantiomer crystallizes as the tartrate salt.

- Critical Control Point: The trans-isomer (2R,3S or 2S,3R) is a potent impurity and must be purged <0.5% at this stage.

Phase 2: Synthesis of the Aldehyde Sidechain (Fragment B)

The sidechain is synthesized from 5-amino-2-methoxybenzaldehyde or a related precursor like 2-methoxy-5-nitrobenzaldehyde.

- Mesylation: Reaction of the aniline nitrogen with methanesulfonyl chloride (MsCl) in DCM/Pyridine to form the sulfonamide.
- Methylation: Alkylation of the sulfonamide nitrogen using Methyl Iodide (MeI) and a base (or NaH) in DMF.
 - Note: Regioselectivity is controlled by the acidity of the sulfonamide proton.
- Formylation (if required): If starting from the anisole derivative, Vilsmeier-Haack formylation introduces the aldehyde ortho to the methoxy group.

Phase 3: Convergent Coupling (Reductive Amination)

The final assembly involves coupling Fragment A and Fragment B.

- Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), DCE or THF.
- Mechanism: Formation of the iminium ion intermediate followed by in situ reduction. STAB is preferred over

for its lower toxicity and better selectivity (avoiding aldehyde reduction).

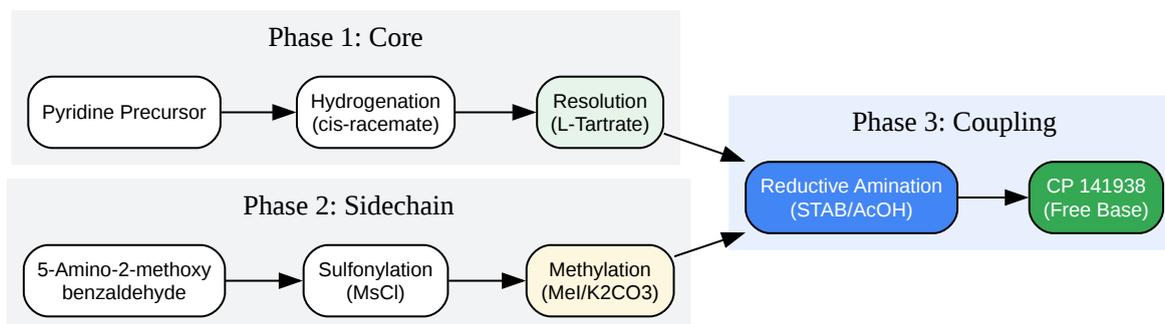
Experimental Protocol: Reductive Amination

- Charge: Dissolve

-2-phenylpiperidin-3-amine (1.0 eq) and 2-methoxy-5-(

-methylmethanesulfonamido)benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

- Acidify: Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature.
- Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
- Quench: After 12 hours, quench with saturated aqueous
- Extraction: Extract with DCM, wash with brine, and dry over
- Purification: Flash chromatography (MeOH/DCM) or crystallization as the HCl salt.



[Click to download full resolution via product page](#)

Figure 2: Convergent synthesis workflow for **CP 141938**.

Impurity Profiling & Control Strategy

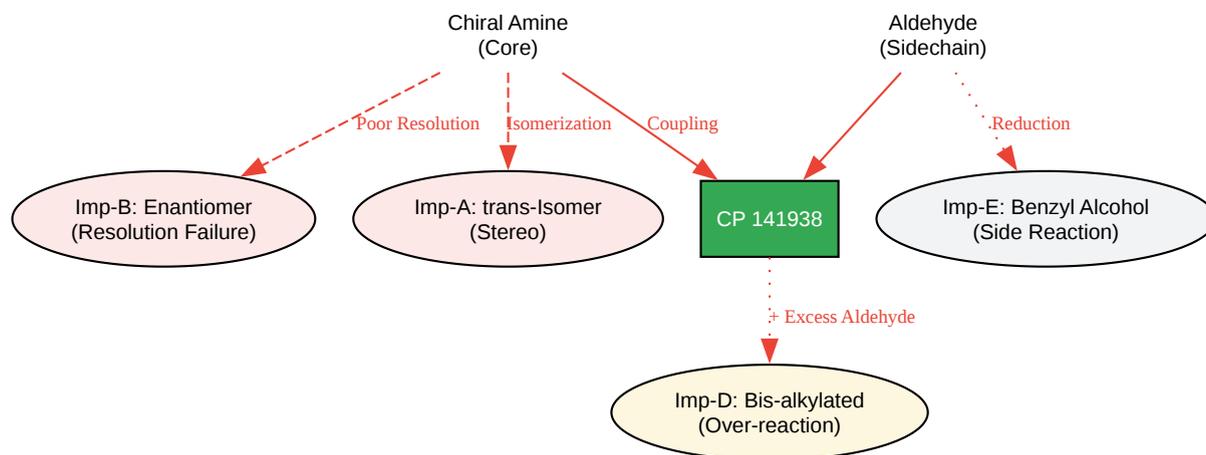
For **CP 141938**, the impurity profile is dominated by stereochemical variants and reductive amination byproducts.

Table 1: Key Impurities and Origins

Impurity Code	Identity	Origin/Mechanism	Control Limit
Imp-A (Stereo)	trans-CP 141938	Epimerization during core synthesis or resolution failure.	NMT 0.15%
Imp-B (Stereo)	(2R,3R)-Enantiomer	Incomplete resolution of the chiral amine core.	NMT 0.15%
Imp-C (Process)	Des-methyl CP 141938	Incomplete methylation of the sulfonamide sidechain.	NMT 0.50%
Imp-D (Process)	Bis-alkylated Amine	Over-reaction of the amine with two aldehyde equivalents.	NMT 0.10%
Imp-E (Degradant)	Benzyl Alcohol Derivative	Reduction of unreacted aldehyde by STAB.	NMT 0.20%
Imp-F (Genotoxic)	Methyl Iodide / MsCl	Carryover from sidechain synthesis (Potential GTIs).	< ppm levels

Control Strategy

- Stereocontrol: The cis/trans ratio is fixed during the hydrogenation step. The trans isomer is difficult to remove after coupling. Strict control of the starting amine optical rotation is the primary control point.
- Bis-alkylation: Minimized by using a slight excess of the amine (or 1:1 stoichiometry) and slow addition of the reducing agent.
- Purging: Impurity E (Alcohol) and unreacted aldehyde are lipophilic and can be purged via column chromatography or recrystallization from Isopropanol/Hexane.



[Click to download full resolution via product page](#)

Figure 3: Impurity fate mapping showing origin of stereochemical and process impurities.

Analytical Methods

HPLC Method for Purity

- Column: Chiralcel OD-H or AD-H (for enantiomeric purity); C18 (for chemical purity).
- Mobile Phase:
 - Chiral: Hexane:IPA:Diethylamine (90:10:0.1).
 - Achiral: Gradient Acetonitrile/Water (0.1% Formic Acid).
- Detection: UV at 210 nm and 254 nm.
- Mass Spec: Positive ESI ().

P-gp Efflux Assay Validation

When using **CP 141938** as a probe:

- System: MDCK-MDR1 or Caco-2 cells.
- Readout: Efflux Ratio (ER) =
.
- Acceptance Criteria: **CP 141938** should exhibit an ER > 10, which is fully reversible by the P-gp inhibitor Zosuquidar or Verapamil.

References

- Pfizer Global Research and Development. (2006). Evaluation of Cerebrospinal Fluid Concentration and Plasma Free Concentration as a Surrogate Measurement for Brain Free Concentration. Drug Metabolism and Disposition.[1]
- Liu, X., et al. (2005). Use of a physiologically based pharmacokinetic model to study the time to reach brain equilibrium. Journal of Pharmacology and Experimental Therapeutics.
- McClure, K. F., et al. (1995). Practical Synthesis of (2S,3S)-cis-2-Phenyl-3-aminopiperidine. Journal of Organic Chemistry (Reference for core synthesis).
- Smith, B. J., et al. (2001). P-glycoprotein efflux at the blood-brain barrier mediates differences in brain disposition... Journal of Pharmacology and Experimental Therapeutics.
- Vertex AI Search. (2025). **CP 141938** Structure and Properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Guide: CP 141938 Synthesis Pathway and Impurity Profiling]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b029727#cp-141938-synthesis-pathway-and-impurities\]](https://www.benchchem.com/product/b029727#cp-141938-synthesis-pathway-and-impurities)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com